molecular formula C5H2F3NO2S B2827626 2,5-Difluoropyridine-4-sulfonyl fluoride CAS No. 2243514-57-8

2,5-Difluoropyridine-4-sulfonyl fluoride

Cat. No.: B2827626
CAS No.: 2243514-57-8
M. Wt: 197.13
InChI Key: JNVGUJPAZLRTKQ-UHFFFAOYSA-N
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Description

2,5-Difluoropyridine-4-sulfonyl fluoride is a chemical compound with the CAS Number: 2243514-57-8 . It has a molecular weight of 197.14 . The IUPAC name for this compound is this compound .


Synthesis Analysis

The synthesis of fluorinated pyridines, such as this compound, is a topic of interest in the field of organic chemistry . Fluorination of pyridine by complex AlF3 and CuF2 at 450–500 °C forms a mixture of 2-fluoropyridine and 2,6-difluoropyridine . 3-Bromo-2-nitropyridine reacts with Bu4N+F− in DMF at 20 °C to form 2-fluoro-3-bromopyridine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H . This code provides a unique representation of the molecule’s structure.

Scientific Research Applications

Environmental Remediation and Analysis

  • Destruction of Persistent Organic Pollutants : Studies on the destruction of perfluorinated compounds, such as perfluorooctane sulfonate (PFOS), highlight the use of mechanochemical methods and ball milling with potassium hydroxide for nearly complete destruction, indicating potential pathways for environmental remediation of persistent organic pollutants related to sulfonyl fluoride derivatives (Zhang et al., 2013).

Material Science

  • Development of Electrolytes for Lithium Batteries : An efficient preparation method for several polyfluoroalkanesulfonyl fluorides, which are key intermediates in synthesizing lithium sulfonates, demonstrates the relevance of sulfonyl fluorides in developing materials for energy storage solutions. These lithium sulfonates have potential applications as electrolytes in lithium batteries, suggesting a route for the synthesis and application of sulfonyl fluoride derivatives in energy technologies (Toulgoat et al., 2007).

Analytical Chemistry

  • Mass Spectrometric Analysis : The study of perfluorooctane sulfonyl fluoride (PFOSF) under ultraviolet irradiation-induced conditions revealed a method for the substitution of fluorine with a hydroxyl radical, facilitating the mass spectrometric analysis of PFOSF. This technique underscores the utility of sulfonyl fluorides in analytical chemistry for the detection and analysis of environmentally persistent fluorinated compounds (Wang et al., 2016).

Catalysis and Organic Synthesis

  • Synthesis of Fluorinated Compounds : Research on the synthesis and reactivity of sulfonyl fluoride-based compounds for fluorine labeling showcases the importance of sulfonyl fluorides in medicinal chemistry. These compounds serve as prosthetic groups in the development of radiopharmaceuticals for PET imaging, indicating their role in facilitating the synthesis of fluorinated biomarkers (Inkster et al., 2012).

Safety and Hazards

The safety data sheet for 2,5-Difluoropyridine-4-sulfonyl fluoride is available . It’s important to handle this compound with care, using appropriate personal protective equipment, and to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

Fluorinated pyridines, such as 2,5-Difluoropyridine-4-sulfonyl fluoride, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . The development of new synthetic methods, including direct fluorosulfonylation with fluorosulfonyl radicals, has opened up new horizons for the synthesis of sulfonyl fluorides .

Properties

IUPAC Name

2,5-difluoropyridine-4-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2F3NO2S/c6-3-2-9-5(7)1-4(3)12(8,10)11/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNVGUJPAZLRTKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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